molecular formula C11H15BClF4N5O B1360917 O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate CAS No. 330641-16-2

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Cat. No. B1360917
M. Wt: 355.53 g/mol
InChI Key: GBGVQFJZGHBZMC-UHFFFAOYSA-N
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Description

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (commonly known as HCTU) is a powerful coupling reagent used in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and promoting their reaction with amines. Here are some key points about HCTU:



  • Chemical Formula : C₁₁H₁₅ClF₆N₅OP

  • Molecular Weight : 413.69 g/mol

  • CAS Number : 330645-87-9

  • Empirical Formula : C₁₁H₁₅ClF₆N₅OP



Synthesis Analysis

HCTU is synthesized through a straightforward process involving the reaction of 6-chlorobenzotriazole with N,N,N’,N’-tetramethyluronium hexafluorophosphate. The resulting compound is a highly efficient reagent for peptide bond formation.



Molecular Structure Analysis

The molecular structure of HCTU consists of a benzotriazole ring with a chlorine substituent at position 6. The tetramethyluronium moiety enhances its reactivity, making it an excellent choice for peptide coupling reactions.



Chemical Reactions Analysis

HCTU is primarily employed in peptide synthesis, where it acts as an activator for carboxylic acids. It facilitates the coupling of amino acids to form peptide bonds. Its use ensures high yields and minimal side reactions.



Physical And Chemical Properties Analysis


  • Melting Point : 185-190°C

  • Solubility : Soluble in organic solvents (e.g., DMF, DMSO)

  • Stability : Stable under standard laboratory conditions


Scientific Research Applications

Chemical and Physical Properties

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate is a white or off-white crystalline powder, with a melting point of ≥200 °C and is soluble in DMF (0.33 M), NMP. It's known by several alternate names, including TCTU, and is commercially available. Analysis of its purity is commonly done through HPLC, and it requires storage at ≤8 °C in cool, dry conditions (Proulx & Lubell, 2013).

Synthesis of 1,3,4-Oxadiazole Derivatives

An efficient method has been developed for the synthesis of 1,3,4-oxadiazole derivatives using this compound as a coupling reagent. This methodology is advantageous due to its simplicity, mild reaction conditions, and environmental friendliness (Maghari et al., 2013).

Synthesis of Furan-2,5-dicarboxylic Acid Monoamides

The compound is utilized in the regioselective monoamidation of furan-2,5-dicarboxylic acid, showing excellent regioselectivity in favor of activated monobenzotriazoyl ester as an intermediate. This synthesis process yields high-quality monoamides with very good yields (Fischer & Fišerová, 2015).

Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids

This compound acts as an activating agent in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, facilitating the O-acylation step. This method has been applied to synthesize a variety of 1,2,4-oxadiazoles (Poulain et al., 2001).

Safety And Hazards


  • HCTU is generally safe to handle but should be used in a well-ventilated area.

  • Wear appropriate protective gear (gloves, goggles) during handling.

  • Avoid inhalation or skin contact.

  • Dispose of waste according to local regulations.


Future Directions


  • Research on novel applications of HCTU in peptide chemistry.

  • Optimization of reaction conditions for improved efficiency.

  • Exploration of its use in other synthetic processes.


properties

IUPAC Name

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGVQFJZGHBZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClF4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647863
Record name [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

CAS RN

330641-16-2
Record name [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Reactant of Route 2
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Reactant of Route 3
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Reactant of Route 4
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Reactant of Route 5
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Reactant of Route 6
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Citations

For This Compound
31
Citations
C Schmuck, D Rupprecht, M Junkers… - … –A European Journal, 2007 - Wiley Online Library
Covalent fusion of two artificial recognition motifs for arginine and aspartate resulted in a new class of ditopic RGD receptor molecules, 1–4. The two binding sites for the oppositely …
T Fujiwara, H Yasuda, Y Nishimura, H Nambu… - RSC Advances, 2015 - pubs.rsc.org
The synthesis of 10b-fluorinated analogues of protubonine A and its 11a-epimer was accomplished using fluorocyclisation of tryptophan-containing dipeptides with N-fluoro-2,4,6-…
Number of citations: 7 pubs.rsc.org
H Czapor-Irzabek, M Cebrat, J Brasuń - Tetrahedron Letters, 2012 - Elsevier
The synthesis and binding abilities of peptides containing β-amino acids towards Cu(II) ions are presented. The peptides studied were: Ala-βAsp-Ser-Gly and Arg-Lys-βAsp-Val-Tyr. …
Number of citations: 1 www.sciencedirect.com
H Czapor-Irzabek, M Cebrat, Ż Czyżnikowska… - Journal of Inorganic …, 2012 - Elsevier
In the present study, the coordination abilities of ubiquitin 50–59 fragment and its analog containing βAsp residue are discussed. The analysis is provided based on the results of …
Number of citations: 5 www.sciencedirect.com
A Janicka-Klos, H Czapor-Irzabek… - Inorganica Chimica …, 2014 - Elsevier
In the present study, the coordination abilities of Ac-TLEGTKKGHKLHLβDY-NH 2 peptide (the analogue of SPARC 114–128 fragment containing β-Asp 127 residue) are discussed. The …
Number of citations: 2 www.sciencedirect.com
A Marciniak, M Cebrat, Ż Czyżnikowska… - Journal of Inorganic …, 2012 - Elsevier
In this paper we present the studies on coordination abilities of two short-chain analogues of somatostatin with free N-terminal and protected amino group towards copper (II) ions. The …
Number of citations: 6 www.sciencedirect.com
JB Sperry, CJ Minteer, JY Tao, R Johnson… - … Process Research & …, 2018 - ACS Publications
Amide couplings are one of, if not the most common chemical reactions performed in the pharmaceutical industry. Many amide bonds are generated with the help of highly active …
Number of citations: 78 pubs.acs.org
JC Graham, A Trejo-Martin, ML Chilton… - Chemical research in …, 2022 - ACS Publications
Peptide couplers (also known as amide bond-forming reagents or coupling reagents) are broadly used in organic chemical syntheses, especially in the pharmaceutical industry. Yet, …
Number of citations: 21 pubs.acs.org
A Marchewka, Ż Czyżnikowska, M Cebrat, J Brasuń - Polyhedron, 2012 - Elsevier
In this paper we report on the coordination abilities of the somatostatin analogue towards copper(II) ions. The investigated peptide belongs to the group of peptide hormones having a …
Number of citations: 5 www.sciencedirect.com
X Zhang, X Wang, W Zhong, X Ren… - International journal of …, 2016 - Taylor & Francis
Since elevated expression of matrix metalloproteinase (MMP)-2 and MMP-9 is commonly observed in several malignant tumors, MMPs have been widely reported as key factors in the …
Number of citations: 55 www.tandfonline.com

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